2-Methyl-5-vinylpyrimidine 2-Methyl-5-vinylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13574269
InChI: InChI=1S/C7H8N2/c1-3-7-4-8-6(2)9-5-7/h3-5H,1H2,2H3
SMILES: CC1=NC=C(C=N1)C=C
Molecular Formula: C7H8N2
Molecular Weight: 120.15 g/mol

2-Methyl-5-vinylpyrimidine

CAS No.:

Cat. No.: VC13574269

Molecular Formula: C7H8N2

Molecular Weight: 120.15 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-vinylpyrimidine -

Specification

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
IUPAC Name 5-ethenyl-2-methylpyrimidine
Standard InChI InChI=1S/C7H8N2/c1-3-7-4-8-6(2)9-5-7/h3-5H,1H2,2H3
Standard InChI Key CAXDVRWCYBTEPM-UHFFFAOYSA-N
SMILES CC1=NC=C(C=N1)C=C
Canonical SMILES CC1=NC=C(C=N1)C=C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Methyl-5-vinylpyridine (C8_8H9_9N) belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The IUPAC name, 2-methyl-5-vinylpyridine, reflects the methyl group at position 2 and the vinyl group (-CH2_2CH2_2) at position 5 . Its molecular weight is 119.16 g/mol, with an exact mass of 119.073502 .

Table 1: Key Identifiers of 2-Methyl-5-vinylpyridine

PropertyValueSource Reference
CAS Number140-76-1
Molecular FormulaC8_8H9_9N
InChI KeyVJOWMORERYNYON-UHFFFAOYSA-N
SMILES NotationC1(C)=NC=C(C=C)C=C1

Crystallographic and Electronic Features

The compound’s planar structure facilitates aromaticity, with electron density delocalized across the ring. The vinyl group introduces steric effects and influences reactivity, particularly in polymerization reactions .

Physical and Chemical Properties

Thermodynamic Parameters

2-Methyl-5-vinylpyridine is a clear to slightly opalescent liquid under standard conditions. Reported boiling points vary between 175.5°C and 212.46°C , likely due to differences in measurement protocols. Its density is 1.0±0.1 g/cm³, and it has a refractive index of 1.533 . The compound’s vapor pressure is 1.5±0.3 mmHg at 25°C, indicating moderate volatility .

Table 2: Physicochemical Properties

PropertyValueSource Reference
Melting Point-12°C (lit.) / 180°C (dec.)*
Boiling Point175.5°C (760 mmHg)
Density1.0±0.1 g/cm³
Flash Point56.6±10.9°C
LogP (Partition)1.92

*Discrepancy noted: cites -12°C, while reports 180°C (decomposition).

Reactivity and Stability

The vinyl group enables polymerization under heat or light, necessitating storage at refrigerated temperatures (2–8°C) under inert gases like nitrogen . It is incompatible with strong oxidizing agents due to exothermic reaction risks .

Synthesis and Industrial Production

Vapor-Phase Dehydrogenation

The primary synthesis route involves dehydrogenating 2-methyl-5-ethylpyridine at 500–800°C in the presence of metal oxide catalysts (e.g., oxides of Groups IV–VI elements) . A continuous process using a stainless steel reactor packed with silica granules coated with catalysts like manganese or iron oxides achieves yields >90% .

Reaction Scheme:

2-Methyl-5-ethylpyridineΔCatalyst2-Methyl-5-vinylpyridine+H2\text{2-Methyl-5-ethylpyridine} \xrightarrow[\Delta]{\text{Catalyst}} \text{2-Methyl-5-vinylpyridine} + \text{H}_2

Process Optimization

Key parameters include:

  • Temperature: 700°C optimal for balancing reaction rate and byproduct formation .

  • Catalyst Composition: Mixed oxides (e.g., TiO2_2-V2_2O5_5) enhance selectivity .

  • Carrier Gas: Nitrogen or carbon dioxide minimizes side reactions .

Industrial and Research Applications

Polymer Chemistry

The compound’s vinyl group enables radical polymerization, forming copolymers used in:

  • Ion-Exchange Resins: For water treatment and chemical separations .

  • Adhesives: Thermally stable binders in automotive coatings .

Specialty Chemicals

  • Oil Additives: Improves lubricant viscosity indices .

  • Dye Acceptors: Enhances colorfastness in textile industries .

Spectroscopic Characterization

1H^1H1H-NMR Analysis

In CS2_2/TMS, key shifts include:

  • 8.38 ppm: Pyridine Hα (position 6) .

  • 5.64 ppm: Vinyl CH2_2 (J = 10.9 Hz) .

Table 3: 1H^1H-NMR Data

Proton Environmentδ (ppm)MultiplicityCoupling Constants (Hz)
Pyridine Hα8.38dJ = 2.37
Vinyl CH2_25.64ddJ = 10.9, 17.2
Methyl CH3_32.43s-

13C^{13}C13C-NMR and IR

  • 13C^{13}C-NMR: Peaks at 149.2 ppm (C=N), 115.4 ppm (vinyl CH2_2) .

  • IR: Stretching modes at 3050 cm1^{-1} (C-H aromatic) and 1600 cm1^{-1} (C=C vinyl) .

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